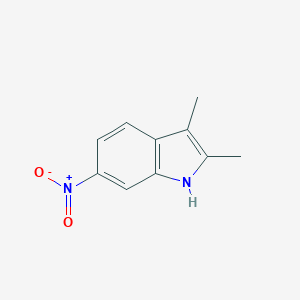

2,3-dimethyl-6-nitro-1H-indole

Übersicht

Beschreibung

2,3-dimethyl-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is characterized by the presence of two methyl groups at positions 2 and 3, and a nitro group at position 6 on the indole ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,3-dimethyl-6-nitro-1H-indole, often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, specific starting materials and reaction conditions would be chosen to introduce the methyl and nitro substituents at the desired positions .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that allow for efficient and high-yield production. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group at position 6 undergoes reduction to form amino derivatives, a key reaction for pharmaceutical intermediate synthesis.

-

Conditions : Hydrogenation with Pd/C or Rh catalysts, or hydrazine in tetrahydrofuran (THF) under reflux .

-

Mechanism : Catalytic hydrogenation reduces -NO₂ to -NH₂ via intermediate hydroxylamine species.

Electrophilic Aromatic Substitution

The electron-deficient nitro group directs electrophiles to positions 4 and 7. Methyl groups at 2 and 3 sterically hinder reactivity at adjacent positions.

-

Halogenation : Bromination occurs at position 4 using Br₂/FeCl₃ .

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at position 7 .

| Electrophile | Conditions | Position Substituted | Product | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | FeCl₃, CH₂Cl₂, 0°C | C4 | 4-Bromo-2,3-dimethyl-6-nitro-1H-indole | |

| Sulfur trioxide | H₂SO₄, 60°C | C7 | 7-Sulfo-2,3-dimethyl-6-nitro-1H-indole |

Nucleophilic Substitution

The nitro group can be replaced by nucleophiles under strong basic conditions.

-

Examples : Reaction with amines (e.g., aniline) in the presence of t-BuOK yields 6-arylaminomethyl derivatives .

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Aniline | t-BuOK, DMF, 80°C | 6-(Phenylamino)-2,3-dimethyl-1H-indole |

Oxidation Reactions

Controlled oxidation modifies the indole ring:

-

Indole to Quinone : Strong oxidants like KMnO₄/H₂SO₄ oxidize the indole core to quinone derivatives.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O, 100°C | 6-Nitro-2,3-dimethyl-indole-4,7-quinone |

Cyclization and Rearrangement

The nitro group participates in spirocyclization reactions for heterocyclic synthesis:

-

Phosphoryl Chloride Activation : POCl₃ in pyridine enables spirocyclic iminium intermediates, leading to acetonitrile derivatives .

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| POCl₃, pyridine | CH₂Cl₂, 20°C, 12h | 2-(1H-Indol-2-yl)acetonitrile | 85% |

Key Research Findings

-

Steric Effects : Methyl groups at positions 2 and 3 hinder electrophilic substitution at adjacent positions, favoring reactivity at C4 and C7 .

-

Electronic Modulation : The nitro group’s electron-withdrawing nature synergizes with methyl groups’ electron-donating effects, enabling regioselective transformations .

-

Pharmaceutical Relevance : Reduced amine derivatives show bioactivity in photosynthesis inhibition and kinase modulation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

DMNI has been investigated for its potential antitumor activity. Research indicates that compounds containing indole structures can regulate signal transduction pathways, particularly those involving tyrosine kinases, which are crucial in cellular processes such as growth and differentiation. The ability of DMNI to inhibit abnormal cell proliferation positions it as a candidate for developing new cancer therapies. Studies have shown that derivatives of nitroindoles exhibit significant cytotoxic effects against various cancer cell lines, suggesting that DMNI could be effective in targeting tumors .

Biological Activity

Indole derivatives, including DMNI, are known for their diverse biological activities. They have been explored for their roles in treating various disorders, including microbial infections and inflammatory diseases. The nitro group in DMNI enhances its reactivity and biological activity, making it a valuable scaffold for drug design .

Analytical Chemistry

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

DMNI has been utilized as a matrix material in MALDI mass spectrometry due to its ability to produce both positive and negative ions. A recent study demonstrated that DMNI serves as an effective matrix for analyzing complex mixtures, such as lipids and proteins, enhancing ionization efficiency and detection sensitivity . This dual-polarity capability allows for improved analysis of various analytes, making DMNI a versatile tool in analytical chemistry.

Imaging Applications

In addition to its use in mass spectrometry, DMNI has been employed in MALDI imaging techniques for plant metabolite identification. Its effectiveness in ionization under negative ion mode allows for detailed imaging of biological tissues, facilitating the study of metabolic pathways and compound distribution within plant systems .

Material Science

Synthesis of Functional Materials

The unique properties of DMNI make it suitable for synthesizing functional materials. Its structure allows for incorporation into polymers and other materials that require specific electronic or optical properties. Research into the synthesis of new materials from indole derivatives is ongoing, with DMNI being a focus due to its favorable characteristics .

Case Studies

Wirkmechanismus

The mechanism of action of indole, 2,3-dimethyl-6-nitro-, like other indole derivatives, involves interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

2,3-dimethylindole: Lacks the nitro group but shares the dimethyl substitution pattern.

Uniqueness

2,3-dimethyl-6-nitro-1H-indole, is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives . The nitro group, in particular, can participate in redox reactions, making this compound useful in various chemical and biological studies .

Biologische Aktivität

Overview

2,3-Dimethyl-6-nitro-1H-indole is a significant derivative of indole, characterized by the presence of both methyl and nitro groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its reactivity and interaction with various biological targets.

- Molecular Formula : C₉H₉N₃O₂

- Molecular Weight : Approximately 175.18 g/mol

- Structure : The compound features a nitro group at the 6-position and two methyl groups at the 2 and 3 positions of the indole ring.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through several mechanisms:

- Electrophilic Substitution : The electron-rich indole ring facilitates electrophilic substitution reactions, allowing the compound to modify various biomolecules.

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may induce cytotoxic effects.

- Receptor Binding : The structural similarity to other biologically active indoles enables binding to specific receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have reported its effectiveness against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Pseudomonas aeruginosa | 30 μM |

| Streptococcus mutans | 15.6 μg/mL |

The presence of the nitro group enhances the compound's lipophilicity, improving its interaction with microbial membranes .

Anticancer Activity

The compound has shown promise in anticancer research. Notably, it has been investigated for its effects on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- Mechanism : Induces apoptosis through the modulation of apoptotic pathways and inhibition of cell proliferation.

In vitro studies suggest that this compound can significantly reduce cell viability at concentrations as low as 10 μM .

Anti-inflammatory Effects

Recent investigations highlight the anti-inflammatory potential of this compound:

- Targets : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism : The compound may inhibit NF-kB signaling pathways, leading to reduced inflammation .

Case Studies

-

Antibacterial Study :

A study published in MDPI evaluated the antibacterial activity of several nitroindole derivatives, including this compound. Results indicated that this compound displayed comparable activity to established antibiotics against resistant strains . -

Anticancer Research :

A recent article in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

Eigenschaften

IUPAC Name |

2,3-dimethyl-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7(2)11-10-5-8(12(13)14)3-4-9(6)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZPUGDUSPXQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160453 | |

| Record name | Indole, 2,3-dimethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13801-00-8 | |

| Record name | 2,3-Dimethyl-6-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13801-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 2,3-dimethyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013801008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-6-nitroindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 2,3-dimethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.